molecular formula C7H13ClN2O B13275527 4-Methyl-1,4-diazepane-1-carbonyl chloride

4-Methyl-1,4-diazepane-1-carbonyl chloride

Cat. No.: B13275527
M. Wt: 176.64 g/mol
InChI Key: AJFRTYICAXVQAD-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 4-methyl-1,4-diazepane with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methyl-1,4-diazepane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1,4-diazepane and hydrochloric acid.

    Reduction: It can be reduced to 4-Methyl-1,4-diazepane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted diazepane derivatives.

    Hydrolysis Products: 4-Methyl-1,4-diazepane and hydrochloric acid.

    Reduction Products: 4-Methyl-1,4-diazepane.

Scientific Research Applications

4-Methyl-1,4-diazepane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazepane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

    4-Methyl-1,4-diazepane: The parent compound without the carbonyl chloride group.

    1,4-Diazepane-1-carbonyl chloride: A similar compound without the methyl group.

Uniqueness: 4-Methyl-1,4-diazepane-1-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group provides steric hindrance, which can influence the selectivity of reactions, while the carbonyl chloride group offers a site for nucleophilic attack.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

4-methyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C7H13ClN2O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3

InChI Key

AJFRTYICAXVQAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C(=O)Cl

Origin of Product

United States

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